amine hydrochloride CAS No. 1158475-34-3](/img/structure/B3086063.png)
[(3-Bromophenyl)methyl](propan-2-yl)amine hydrochloride
Overview
Description
“(3-Bromophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C10H15BrClN . It has a molecular weight of 264.59 .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)methylamine hydrochloride” consists of a bromophenyl group attached to a methylpropan-2-ylamine group . The presence of the bromine atom and the amine group may influence the compound’s reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Branched Chain Aldehydes in Food Flavors
Research has explored the production and breakdown pathways of branched aldehydes, such as 2-methyl propanal and 3-methyl butanal, which are crucial for the flavor in many food products. This study emphasizes the significance of understanding the metabolic conversions, microbial, and food composition influences on these aldehydes, highlighting their essential role in food technology and flavor enhancement (Smit, Engels, & Smit, 2009).
FTY720 in Cancer Therapy
FTY720, a compound known for its immunosuppressant properties, shows promise in cancer therapy due to its preclinical antitumor efficacy in various cancer models. This review article covers FTY720's potential in targeting cancer cells through mechanisms that are distinct from its immunosuppressive effects, suggesting a new avenue for therapeutic application in oncology (Zhang et al., 2013).
Chemical Warfare Agent Degradation
A comprehensive review addresses the formation, fate, and toxicity of degradation products from chemical warfare agents, focusing on their environmental and health impacts. This analysis provides essential insights into the persistence and toxicological profiles of these compounds, contributing to environmental safety and public health discussions (Munro et al., 1999).
Practical Synthesis of Bromobiphenyls
A study presents a practical method for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. This research highlights advancements in synthetic chemistry techniques, offering efficient and safer alternatives for producing complex organic compounds (Qiu et al., 2009).
Hydroaminomethylation of Oleochemicals
A review explores the hydroaminomethylation (HAM) of vegetable oils, emphasizing its potential in producing bio-based compounds for polymer chemistry. This study reviews the catalytic processes involved, showcasing the role of this synthetic pathway in developing sustainable materials from renewable resources (Vanbésien et al., 2018).
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(2)12-7-9-4-3-5-10(11)6-9;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQWQTKMRXCGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl](propan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



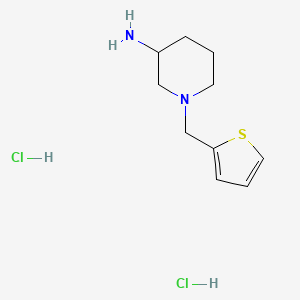
amine hydrochloride](/img/structure/B3085984.png)
amine hydrochloride](/img/structure/B3085997.png)
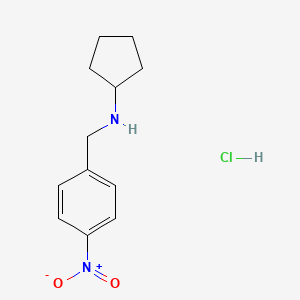

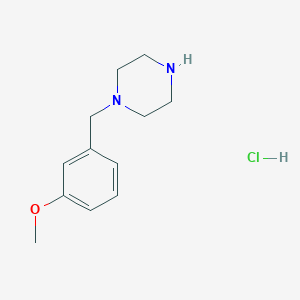
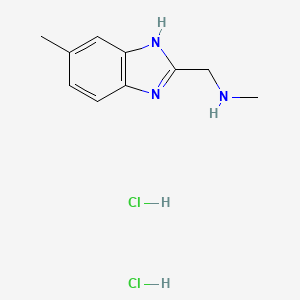
amine hydrochloride](/img/structure/B3086028.png)
amine hydrochloride](/img/structure/B3086029.png)
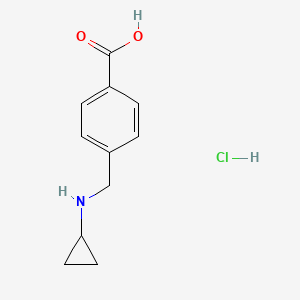
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)
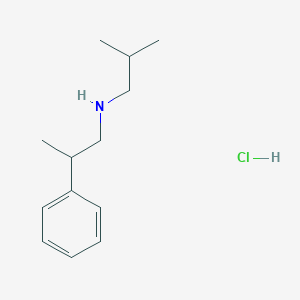
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)